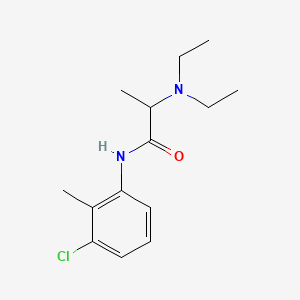
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and a diethylamino group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and diethylamine.
Amidation Reaction: The carboxylic acid group of 3-chloro-2-methylbenzoic acid is converted to an amide using diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-(dimethylamino)propanamide
- N-(3-Chloro-2-methylphenyl)-2-(diethylamino)butanamide
- N-(3-Chloro-2-methylphenyl)-2-(diethylamino)pentanamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-2-(diethylamino)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the diethylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6302-28-9 |
|---|---|
分子式 |
C14H21ClN2O |
分子量 |
268.78 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-(diethylamino)propanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-5-17(6-2)11(4)14(18)16-13-9-7-8-12(15)10(13)3/h7-9,11H,5-6H2,1-4H3,(H,16,18) |
InChI 键 |
WQYKRGOOOWDXBD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(C)C(=O)NC1=C(C(=CC=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















